1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis involves several steps, typically starting from a glucopyranoside or glucopyranuronic acid derivative. One approach is the reaction of methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside with chemicals like oxalyl chloride, leading to oxamide derivatives or related compounds (Temeriusz et al., 2003).

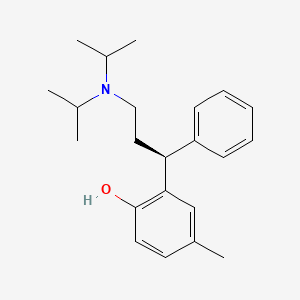

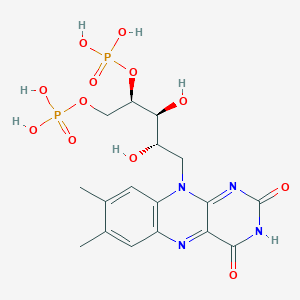

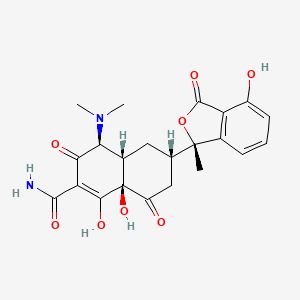

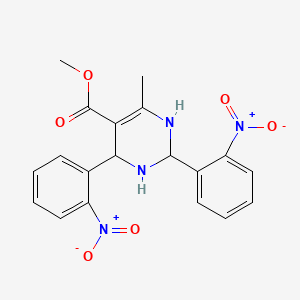

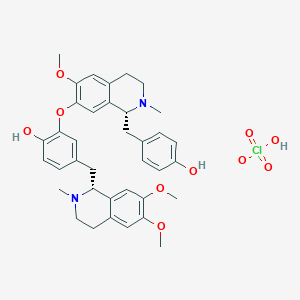

Molecular Structure Analysis

The molecular structure is determined using techniques such as NMR analysis. In the case of derivatives of 2-amino-2-deoxy-D-glucose, their structure has been extensively studied using both 1H and 13C NMR in solution and the solid state to confirm the presence of specific functional groups and their arrangement (Temeriusz et al., 2003).

Chemical Reactions and Properties

The chemical reactions typically involve the formation of amide or ester linkages. For example, the synthesis can involve coupling with amino acids or peptides to form oxamide or ester derivatives, showcasing the compound's versatility in forming various biochemical conjugates (Temeriusz et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of this compound under different conditions. These properties can be influenced by the degree of acetylation and the presence of the amino group.

Chemical Properties Analysis

The chemical properties include reactivity towards various reagents, stability under different conditions, and the potential for further modification. For instance, the acetyl groups may be subject to hydrolysis under certain conditions, altering the molecule's properties and reactivity (Temeriusz et al., 2003).

Scientific Research Applications

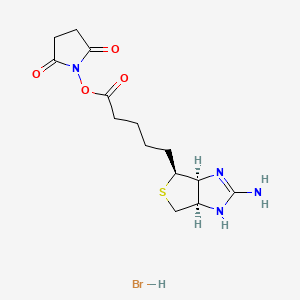

Synthesis of New Ureido Sugars : Amino acid esters were utilized as amination agents in the synthesis of new ureido sugars, creating derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Enamines Derived from 2-Amino-2-Deoxy-D-Glucose : This study focused on the reactions of 2-amino-2-deoxy-β-D-glucopyranose with acetoacetic esters, leading to the production of various glucopyranoses and enzymatic esters with potential application in synthetic chemistry (Gómez Sánchez, Cert Ventulá, & Scheidegger, 1971).

Synthesis and Reactions of α- and β-D-Glucopyranosyluronic Esters of Amino Acids : This research involved the synthesis of fully benzylated α- and β-d-glucopyranosyluronic esters of various amino acids, providing insights into the complex chemistry of sugar derivatives (Ljevakovic & Keglević, 1980).

Glycosyl Esters of Amino Acids : The study explored the synthesis and properties of unprotected glucosyl and glucuronic esters of glycine and alanine, presenting an intricate pathway of sugar chemistry (Keglević, Ljevakovic, & Valenteković, 1975).

Preparation of Some Glycosyl Amino Acid Building Blocks via Click Reaction : This research involved the preparation of glycosyl amino acid building blocks using a copper-catalyzed 1,3-dipolar cycloaddition reaction, demonstrating an advanced approach in the synthesis of complex sugar derivatives (Günther, Schips, & Ziegler, 2008).

Synthesis of Secondary Sugar Sulfonic Acids by Nucleophilic Displacement Reactions : The research highlights a novel method for synthesizing 4-deoxy-4-C-sulfonic acid and 6-deoxy-6-C-sulfonic acid derivatives of methyl α-d-gluco- and α-d-galactopyranosides, paving the way for potential applications in medicinal chemistry and drug synthesis (Lipták, Balla, Jánossy, Sajtos, & Szilágyi, 2004).

Hydrolytic Degradation of Poly(Ester Amides) Derived from Carbohydrates : The study discusses the hydrolytic degradation of stereoregular poly(ester amides) obtained from various 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl] derivatives, showcasing their application in understanding the degradation properties of carbohydrate-derived materials (Martínez, Pinilla, Mata, & Pérez, 1997).

properties

CAS RN |

14365-73-2 |

|---|---|

Product Name |

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester |

Molecular Formula |

C₁₃H₁₉NO₉ |

Molecular Weight |

333.29 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.